3-(Phenylmethyl)salicylaldehyde
Description
3-(Phenylmethyl)salicylaldehyde is a substituted salicylaldehyde derivative featuring a phenylmethyl (benzyl) group at the 3-position of the salicylaldehyde backbone. Salicylaldehyde (2-hydroxybenzaldehyde) is characterized by a hydroxyl (-OH) group at the 2-position and an aldehyde (-CHO) group at the 1-position of the benzene ring.
This compound is structurally significant in coordination chemistry, where it may act as a ligand precursor for Schiff base complexes. Such complexes are widely studied for catalytic, magnetic, and biological applications . The phenylmethyl group enhances lipophilicity, which can influence solubility and molecular interactions in organic or biological systems.
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-benzyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H12O2/c15-10-13-8-4-7-12(14(13)16)9-11-5-2-1-3-6-11/h1-8,10,16H,9H2 |
InChI Key |
KPRWCZKBOOSXCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-(Phenylmethyl)salicylaldehyde with structurally related salicylaldehyde derivatives and other aromatic aldehydes:
Impact of Substituents on Physical and Chemical Properties
Solubility :
- The phenylmethyl group in this compound reduces polarity, decreasing solubility in polar solvents (e.g., water) compared to 3-methoxysalicylaldehyde or 3-(hydroxymethyl)-5-methylsalicylaldehyde. Methoxy and hydroxymethyl groups enhance hydrophilicity .
- 3-Phenylbenzaldehyde, lacking a hydroxyl group, is even less polar than salicylaldehyde derivatives .
- Metal Coordination Behavior: In Schiff base complexes, electron-donating groups (e.g., methoxy) increase electron density at the phenolic oxygen, stabilizing metal-oxygen bonds. For example, vanadium(IV) complexes with 3-methoxysalicylaldehyde exhibit distorted octahedral geometries .
Acidity and Reactivity :
- The hydroxyl group in salicylaldehyde derivatives has a pKa ~8–10. Substituents like phenylmethyl (moderately electron-donating) may slightly reduce acidity compared to electron-withdrawing groups (e.g., nitro).
Research Findings and Key Contrasts
- Synthetic Utility: 3-Methoxysalicylaldehyde and its derivatives are preferred for water-soluble metal complexes, whereas this compound is suited for hydrophobic environments . 3-Phenylbenzaldehyde, lacking a hydroxyl group, cannot form Schiff bases but serves as a precursor in Grignard reactions .
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